molecular formula C8H11ClN2O2S B6275273 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide CAS No. 2758005-32-0

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide

Cat. No.: B6275273
CAS No.: 2758005-32-0
M. Wt: 234.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and two methylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 3-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to form the N-methyl derivative.

    Sulfonation: Finally, the compound undergoes sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antibacterial properties and its effects on microbial growth.

    Medicine: Investigated for its potential use in developing new antibacterial drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the chlorine atom and the two methylamino groups can influence its binding affinity to bacterial enzymes and its overall pharmacokinetic properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide involves the reaction of 3-chloroaniline with methylamine followed by sulfonation and N-methylation.", "Starting Materials": [ "3-chloroaniline", "Methylamine", "Sulfuric acid", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with excess methylamine in methanol at reflux temperature to form 3-chloro-N-methylbenzenamine.", "Step 2: The resulting product from step 1 is then treated with sulfuric acid to form 3-chloro-N-methylbenzenesulfonamide.", "Step 3: N-methylation of the sulfonamide is carried out by reacting it with excess methylamine and sodium hydroxide at elevated temperature to form 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide." ] }

CAS No.

2758005-32-0

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.7

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.